

Summary of Phase 2 Clinical Trial Results for Trilaciclib

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Compound Focus: Trilaciclib

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Cancer Type & Trial Description	Patient Groups & Treatment	Key Efficacy Findings	Myelopreservation & Safety Findings
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| **Metastatic Triple-Negative Breast Cancer (mTNBC)** NCT02978716 [1] | **Group 1:** GCb alone (n=34) **Group 2: Trilaciclib** prior to GCb (n=33) **Group 3: Trilaciclib** + GCb (more frequent dosing) (n=35) | **Overall Survival (OS):** • Group 1 (GCb alone): 12.6 months • Group 2: Not Reached • Group 3: 17.8 months • Groups 2 & 3 Combined: 19.8 months • Hazard Ratio (HR) vs. Group 1: 0.37 (P<0.0001) [1] | • T-cell activation was enhanced [1]. || **Extensive-Stage Small Cell Lung Cancer (ES-SCLC)** *Previously treated; receiving Topotecan* NCT02514447 [2] | **Trilaciclib** + Topotecan (n=32) **Placebo** + Topotecan (n=29) | • Antitumor efficacy was comparable between groups, indicating **trilaciclib** did not impair chemotherapy effect [2]. | **Cycle 1 Severe Neutropenia (SN):** • **Duration (DSN):** 2 days vs. 7 days (P<0.0001) **Occurrence of SN:** 40.6% vs. 75.9% (P=0.016) **Grade ≥3 Adverse Events:** • Neutropenia: 75.0% vs. 85.7% • Anemia: 28.1% vs. 60.7% [2] || **Extensive-Stage Small Cell Lung Cancer (ES-SCLC)** *Newly diagnosed; receiving Etoposide/Carboplatin* [1] | **Trilaciclib** + E/P **Placebo** + E/P | • Protected and increased lymphocyte counts. • Enhanced T-cell activation and clonal expansion [1]. | • Reduced hematologic toxicity [1]. |

Detailed Experimental Protocols

The phase 2 trials for **trilaciclib** followed rigorous, randomized designs. Here are the detailed methodologies for the key studies cited.

- **mTNBC Trial (NCT02978716) [1]:**

- **Study Design:** Multicenter, randomized, open-label, phase II trial.
- **Patients:** Adults with mTNBC who had received ≤ 2 prior chemotherapy regimens. Patients were randomized into one of three treatment groups.
- **Treatment:** Administered in 21-day cycles.
 - **Group 1:** Gemcitabine (1000 mg/m²) + Carboplatin (AUC 2) on days 1 and 8.
 - **Group 2: Trilaciclib** (240 mg/m²) prior to the same GCb regimen on days 1 and 8.
 - **Group 3: Trilaciclib** alone on days 1 and 8, and **trilaciclib** prior to GCb on days 2 and 9.
- **Endpoints:** Secondary endpoints included Overall Survival (OS), Progression-Free Survival (PFS), and Objective Response Rate (ORR). Tumor response was assessed per RECIST v1.1.
- **Biomarker Analysis:** Archival tumor tissue was used for DNA/RNA isolation and RNA sequencing to characterize CDK4/6 dependence status. T-cell receptor (TCR) sequencing was performed to assess T-cell clonality [1].

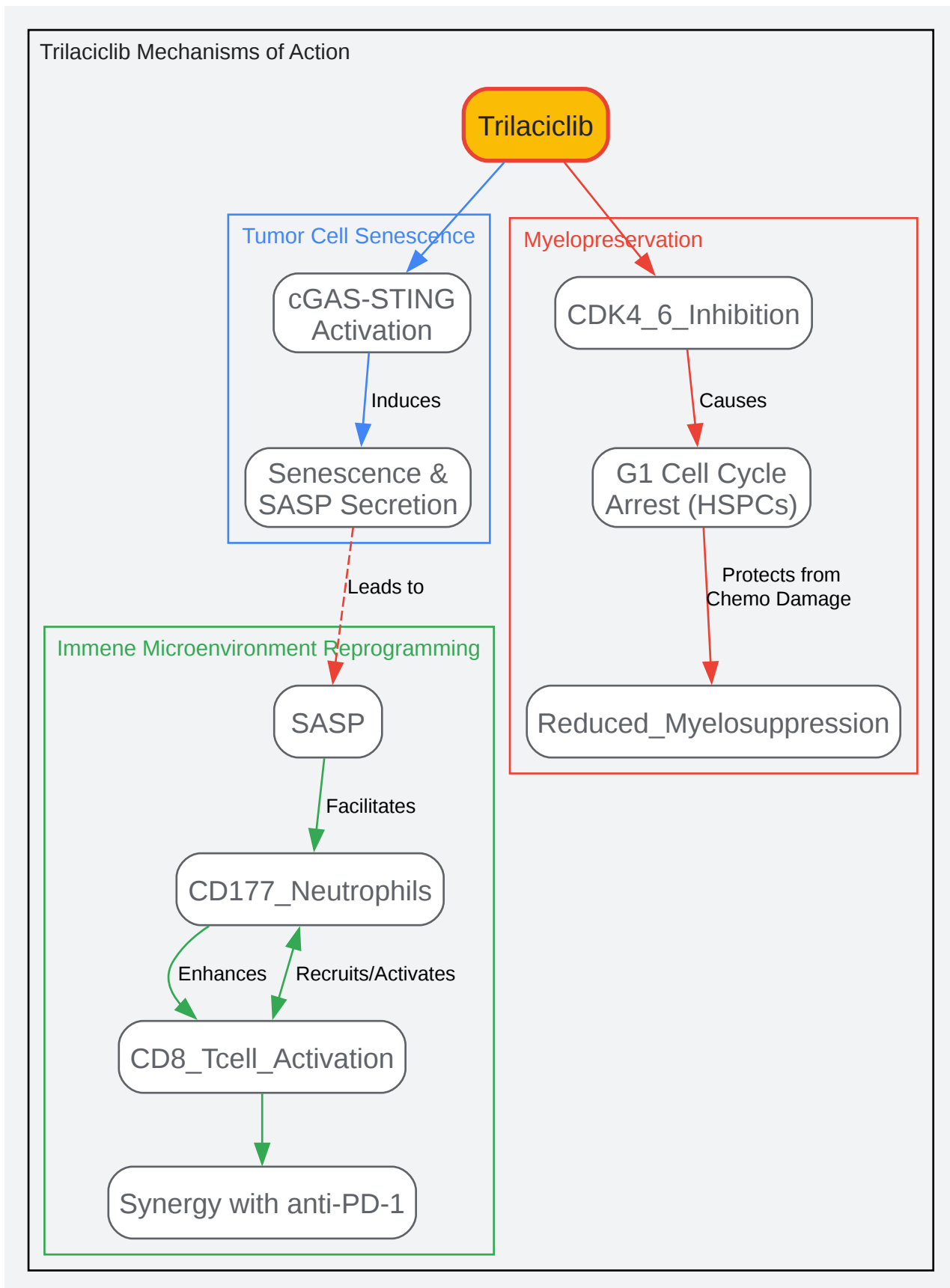
- **ES-SCLC Topotecan Trial (NCT02514447) [2]:**

- **Study Design:** Global, multicenter, randomized, double-blind, placebo-controlled phase II trial.
- **Patients:** Adults with ES-SCLC who had disease progression during or after first- or second-line chemotherapy.
- **Treatment:** 21-day cycles.
 - **Intervention Group: Trilaciclib** (240 mg/m²) via 30-min IV infusion before Topotecan (1.5 mg/m²) on days 1–5.
 - **Control Group:** Placebo before Topotecan on the same schedule.
- **Primary Endpoints:** Duration of Severe Neutropenia (DSN) in cycle 1 and the occurrence of Severe Neutropenia (SN).
- **Additional Endpoints:** Other hematologic parameters, safety, patient-reported outcomes (PROs), and antitumor efficacy (per RECIST v1.1) [2].

Mechanisms of Action & Signaling Pathways

Emerging evidence from preclinical and early clinical studies suggests **trilaciclib**'s benefits extend beyond myelopreservation to direct antitumor effects via immune activation.

The diagram below illustrates the key signaling pathways through which **trilaciclib** exerts its effects, based on current research.



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Trilaciclib's multi-faceted mechanisms: inducing tumor cell senescence and modulating the immune microenvironment for antitumor effects, while protecting hematopoietic cells [3] [4].

- **Induction of Tumor Cell Senescence:** In non-small cell lung cancer (NSCLC) models, **trilaciclib** has been shown to induce **tumor cell senescence and the Senescence-Associated Secretory Phenotype (SASP)** in a manner dependent on the **cGAS-STING** activation pathway [3]. This is a distinct mechanism from its myelopreservative action.
- **Reprogramming of the Immune Microenvironment:** The SASP triggered by **trilaciclib** facilitates the infiltration and activation of specific immune cells, particularly **CD177+ neutrophils** with anti-tumor properties. These neutrophils enhance the activity of **CD8+ effector T-cells**, creating a positive feedback loop that boosts antitumor immunity. This remodeling of the tumor microenvironment is believed to underpin the **synergistic effect observed when trilaciclib is combined with anti-PD-1 antibodies** [3].
- **Myelopreservation:** As an intravenous CDK4/6 inhibitor, **trilaciclib** causes a transient **G1 cell cycle arrest** in hematopoietic stem and progenitor cells (HSPCs). This temporary halt protects these cells from the damaging effects of concurrently administered chemotherapy, thereby reducing the incidence and severity of myelosuppression [2] [5].

Conclusion

In summary, phase 2 trials establish **trilaciclib** as a multifaceted agent that not only achieves its primary goal of reducing chemotherapy-induced myelosuppression but also shows promise in enhancing antitumor efficacy through immune modulation. The robust survival benefit seen in mTNBC and the myelopreservation across SCLC trials have paved the way for further confirmatory Phase 3 studies, such as the **PRESERVE 2 trial in TNBC (NCT04799249)** [6].

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